1-(4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)phenyl)-3-methylbutan-1-one
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Overview
Description
Roflupram (chemical structure: C₁₆H₂₀F₂O₄) is a selective phosphodiesterase 4 (PDE4) inhibitor. It exhibits oral bioavailability and can penetrate the blood-brain barrier. PDE4 enzymes play a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various cellular processes . Roflupram has garnered attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes:: Roflupram can be synthesized through several routes. One common method involves the following steps:
Esterification: Starting from a suitable precursor, esterification of the carboxylic acid group with an alcohol yields the ester intermediate.
Fluorination: Introduction of fluorine atoms at specific positions using reagents like N-fluorobenzenesulfonimide (NFSI).
Hydrolysis: The ester is hydrolyzed to form the final product, roflupram.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and quality control. Details of specific industrial methods are proprietary.
Chemical Reactions Analysis
Roflupram undergoes various chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxidative processes may occur, leading to the formation of metabolites.
Substitution: Fluorine atoms can participate in substitution reactions.
Common reagents include acids, bases, and oxidants. Major products include the hydrolyzed form and fluorinated derivatives.
Scientific Research Applications
Neuroinflammation:: Roflupram’s anti-inflammatory properties make it relevant for neurodegenerative diseases. It suppresses inflammasome activation in microglial cells by enhancing autophagy .
Cognitive Enhancement:: Studies suggest that roflupram can reverse cognitive deficits. By inhibiting PDE4, it modulates cAMP levels, impacting memory and learning processes.
Mechanism of Action
Roflupram inhibits PDE4, preventing cAMP degradation. Elevated cAMP levels activate protein kinase A (PKA) and downstream signaling pathways. The net effect includes reduced inflammation and improved cognition.
Comparison with Similar Compounds
Roflupram’s uniqueness lies in its brain penetration and selectivity for PDE4. Similar compounds include rolipram (structurally related) and cilomilast (used in respiratory diseases).
properties
CAS RN |
1093412-18-0 |
---|---|
Molecular Formula |
C16H20F2O4 |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |
InChI Key |
IXURVUHDDXFYDR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
roflupram |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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